2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields.
Mechanism of Action
The exact mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed to work by modulating certain signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways play important roles in cell growth, survival, and apoptosis, and their dysregulation is associated with various diseases.
Biochemical and Physiological Effects
2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, more research is needed to fully understand the effects of the compound on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its ability to modulate certain signaling pathways in the body also makes it a useful tool for studying the function of these pathways in health and disease. However, the complex synthesis process and the lack of understanding of the compound's mechanism of action can make it challenging to work with in the lab.
Future Directions
There are several future directions for research on 2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesis Methods
The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a series of chemical reactions. The starting materials, including 2,5-dimethoxybenzaldehyde, 4-morpholinepropanenitrile, and 2,3-dimethyl-1,4-butanediamine, are reacted with other reagents to produce the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity of the compound.
Scientific Research Applications
2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as a neuroprotective agent and as a tool for studying the function of certain proteins and receptors in the brain.
properties
Product Name |
2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H30N4O4/c1-24(2)12-18-22(19(29)13-24)21(16-11-15(30-3)5-6-20(16)31-4)17(14-25)23(26)28(18)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3 |
InChI Key |
JOEHVTKRDJFMEX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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